5-(Dipropylamino)pyridine-3-carboxylic acid
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Overview
Description
5-(Dipropylamino)pyridine-3-carboxylic acid is an organic compound with the molecular formula C12H18N2O2. It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . This compound is primarily used in research and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dipropylamino)pyridine-3-carboxylic acid typically involves the reaction of pyridine derivatives with dipropylamine. One common method includes the use of 2-chloropyridine-3-carboxylic acid as a starting material, which is then reacted with dipropylamine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Dipropylamino)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
5-(Dipropylamino)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Dipropylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
5-(Dipropylamino)pyridine-3-carboxylic acid is unique due to its dipropylamino group, which imparts specific chemical properties and reactivity. This makes it distinct from other pyridinecarboxylic acids, which do not have this functional group .
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
5-(dipropylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H18N2O2/c1-3-5-14(6-4-2)11-7-10(12(15)16)8-13-9-11/h7-9H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
LUJKIAKUAFSQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CN=CC(=C1)C(=O)O |
Origin of Product |
United States |
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